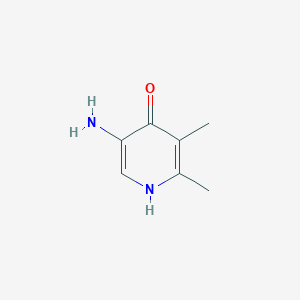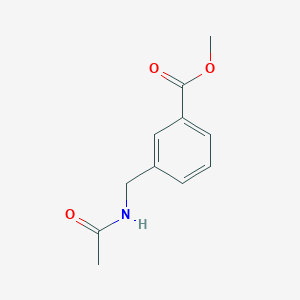
Methyl 3-(acetamidomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(acetamidomethyl)benzoate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1=CC=CC(CNC©=O)=C1 . This notation provides a textual representation of the compound’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been involved in various reactions. For instance, methyl benzoate has been used in nitration reactions and reactions with Grignard reagents .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 207.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mecanismo De Acción
Mode of Action
The mode of action of Methyl 3-(acetamidomethyl)benzoate is not fully understood. As a benzamide derivative, it may share some of the properties of this class of compounds. For instance, some benzamides are known to inhibit specific enzymes, which can lead to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzamides can participate in a variety of biochemical reactions, such as ester hydrolysis . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(acetamidomethyl)benzoate has several advantages as a reagent in laboratory experiments. It is inexpensive, readily available, and easy to use. It is also relatively non-toxic and has low reactivity, making it safe to use in a laboratory setting. One limitation of this compound is that it is not a very versatile reagent and can only be used to modify the structure of molecules in a limited number of ways.
Direcciones Futuras
The potential applications of Methyl 3-(acetamidomethyl)benzoate are still being explored. Possible future directions include the use of this compound in the development of new drugs, the synthesis of novel compounds, and the study of its biochemical and physiological effects. Additionally, further research is needed to determine the optimal conditions for using this compound in laboratory experiments, as well as to identify new ways to modify molecules using this compound.
Métodos De Síntesis
Methyl 3-(acetamidomethyl)benzoate can be synthesized by reacting benzaldehyde with acetic anhydride in the presence of a base catalyst such as sodium acetate. The reaction produces a mixture of this compound and the corresponding para-isomer, 4-acetamidomethylbenzoic acid. The mixture can be separated by chromatography or other methods and the purified this compound can then be isolated.
Aplicaciones Científicas De Investigación
Methyl 3-(acetamidomethyl)benzoate is commonly used in scientific research as a reagent or intermediate in the synthesis of various compounds. In organic synthesis, it is used to form amides, esters, and other compounds. In pharmaceutical synthesis, it is used to produce drugs such as antibiotics and antifungals. In biochemical research, it is used to detect and quantify proteins, carbohydrates, and other molecules.
Safety and Hazards
Methyl 3-(acetamidomethyl)benzoate is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, and face protection, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
methyl 3-(acetamidomethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGBCGZTMDREDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

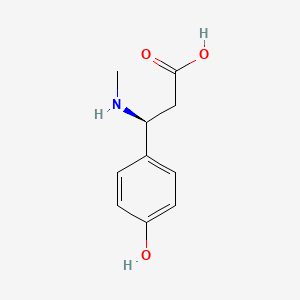
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)

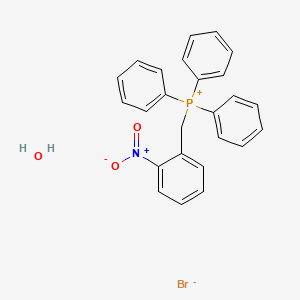



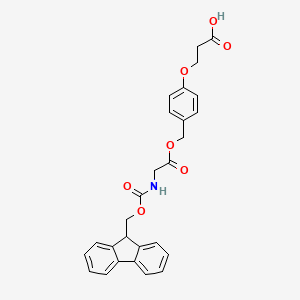
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
